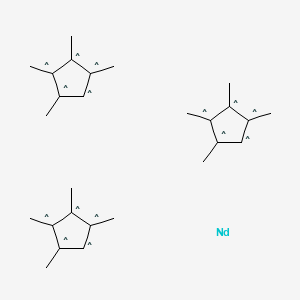
TRIS(TETRAMETHYLCYCLOPENTADIENYL)NEODYMIUM
Description
Tris(tetramethylcyclopentadienyl)neodymium: is a chemical compound with the molecular formula C27H39Nd and a molecular weight of 507.84 g/mol . It is primarily used in research and industrial applications due to its unique properties and reactivity.
Properties
CAS No. |
164528-22-7 |
|---|---|
Molecular Formula |
C27H39Nd |
Molecular Weight |
507.8 g/mol |
IUPAC Name |
neodymium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/3C9H13.Nd/c3*1-6-5-7(2)9(4)8(6)3;/h3*6H,1-4H3;/q3*-1;+3 |
InChI Key |
AKBMFVSUWKMRTD-UHFFFAOYSA-N |
SMILES |
C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.[Nd] |
Canonical SMILES |
CC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.[Nd+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(tetramethylcyclopentadienyl)neodymium typically involves the reaction of neodymium chloride with tetramethylcyclopentadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Tris(tetramethylcyclopentadienyl)neodymium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form neodymium oxides.
Reduction: It can be reduced to lower oxidation states of neodymium.
Substitution: The tetramethylcyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various ligands and solvents depending on the desired product.
Major Products:
Oxidation: Neodymium oxides.
Reduction: Lower oxidation state neodymium compounds.
Substitution: Compounds with different ligands.
Scientific Research Applications
Tris(tetramethylcyclopentadienyl)neodymium has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the production of advanced materials and as a component in high-performance magnets
Mechanism of Action
The mechanism of action of tris(tetramethylcyclopentadienyl)neodymium involves its interaction with molecular targets through its neodymium center. The compound can coordinate with various substrates, facilitating chemical transformations. The tetramethylcyclopentadienyl ligands stabilize the neodymium center, allowing it to participate in catalytic cycles .
Comparison with Similar Compounds
Tris(cyclopentadienyl)neodymium: Similar structure but with cyclopentadienyl ligands instead of tetramethylcyclopentadienyl.
Tris(tetramethylcyclopentadienyl)europium: Similar structure but with europium instead of neodymium
Uniqueness: Tris(tetramethylcyclopentadienyl)neodymium is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to other similar compounds. Its tetramethylcyclopentadienyl ligands provide steric protection and electronic effects that enhance its performance in various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


